molecular formula C7H6ClNO2 B043163 4-Chloro-2-nitrotoluene CAS No. 89-59-8

4-Chloro-2-nitrotoluene

Cat. No. B043163
CAS RN: 89-59-8
M. Wt: 171.58 g/mol
InChI Key: SQFLFRQWPBEDHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloro-2-nitrotoluene involves several chemical reactions, where starting materials undergo specific transformations to introduce chloro and nitro groups into the toluene ring. A study detailed the synthesis of a related compound, 4-Bromo-2-chlorotoluene, from 4-bromo-2-nitrotoluene through reduction and diazotization followed by a Sandmeyer reaction, hinting at similar methodologies that could be applied to 4-Chloro-2-nitrotoluene (Xue Xu, 2006).

Molecular Structure Analysis

Molecular structure analysis of 4-Chloro-2-nitrotoluene and similar compounds has been carried out using various spectroscopic and computational methods. For instance, combined spectroscopic and DFT studies on 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene provided insights into their conformational analysis, optimised structural parameters, and the influence of substituent groups on molecular geometry (V. Arjunan et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 4-Chloro-2-nitrotoluene are predominantly centered around its nitro and chloro functional groups. These groups make it a versatile intermediate in organic synthesis, enabling various substitution and reduction reactions. The presence of these groups also affects the compound's reactivity towards nucleophilic and electrophilic agents.

Physical Properties Analysis

The physical properties of 4-Chloro-2-nitrotoluene, such as melting point, boiling point, and solubility, are determined by its molecular structure. The chloro and nitro groups contribute to its polar nature, influencing its physical state and solubility in different solvents. Detailed studies on similar compounds provide insights into how these groups affect physical properties (M. Govindarajan et al., 2012).

Chemical Properties Analysis

The chemical properties of 4-Chloro-2-nitrotoluene, including its reactivity and stability, are significantly influenced by the nitro and chloro substituents. These groups make the compound susceptible to various chemical reactions, such as nitration, halogenation, and sulfonation. Research on nitrotoluenes and their derivatives highlights the impact of these groups on chemical behavior and reactivity patterns (P. Chen & C. Wu, 1995).

Safety And Hazards

4-Chloro-2-nitrotoluene is considered hazardous. It is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-1-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFLFRQWPBEDHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058994
Record name Benzene, 4-chloro-1-methyl-2-nitro-
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Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-nitrotoluene

CAS RN

89-59-8
Record name 4-Chloro-1-methyl-2-nitrobenzene
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Record name Benzene, 4-chloro-1-methyl-2-nitro-
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Record name 4-CHLORO-2-NITROTOLUENE
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Record name Benzene, 4-chloro-1-methyl-2-nitro-
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Record name 4-chloro-2-nitrotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
210
Citations
V Arjunan, P Ravindran, K Balakrishnan… - Journal of Molecular …, 2012 - Elsevier
… In this study, the vibrational fundamentals of the compounds 2-chloro-4-nitrotoluene (2C4NT) and 4-chloro-2-nitrotoluene (4C2NT) have been studied by applying the DFT calculations …
Number of citations: 5 www.sciencedirect.com
V Krishnakumar, K Murugeswari, N Prabavathi… - … Acta Part A: Molecular …, 2012 - Elsevier
… (2Cl4NT) and 4-chloro-2-nitrotoluene (4Cl2NT) were recorded … -4-nitrotoluene and 4-chloro-2-nitrotoluene is performed by … ; (b) 4-chloro-2-nitrotoluene along with numbering of atoms. …
Number of citations: 17 www.sciencedirect.com
C Bloomfield, RB Moodie, K Schofield - Journal of the Chemical …, 1983 - pubs.rsc.org
… acetate, 5-chloro-2-methylphenol, 4-chloro-2-nitrotoluene, 4chloro-3-nitrotoluene, and 4-… and by 1,2-rearrangement to 4-chloro-2-nitrotoluene. The first of these reactions never accounts …
Number of citations: 3 pubs.rsc.org
J Uchil, DLR Setty, KR Sridharan… - Journal of Magnetic …, 1984 - Elsevier
… Temperature dependence of the two NQR lines in phase I of 4-chloro-2-nitrotoluene. Open and closed circles correspond to lines I and II, respectively. Observed transition to phase II in …
Number of citations: 3 www.sciencedirect.com
J Kenner, CW Tod, E Witham - Journal of the Chemical Society …, 1925 - pubs.rsc.org
… and wm identified as 4-chloro-%nitrom-toluidine (a) by comparison with an authentic specimen and (b) by degradation to 4-chloro-2-nitrotoluene by adding a diazotised solution of the …
Number of citations: 3 pubs.rsc.org
X Li, R Ma, L Ding, H Yuan, B Wu… - Bulletin of the Korean …, 2018 - Wiley Online Library
… of 14.5%, and 4-chloro-2-nitrotoluene of 4.1%, respectively. … as 2-chloro-6-methylaniline, 4-chloro-2-nitrotoluene and 1-(5-… as 2-chloro-6-methylaniline, 4-chloro-2-nitrotoluene and 1-(5-…
Number of citations: 4 onlinelibrary.wiley.com
V Iancu - 2014 - dspace.incdecoind.ro
… azinphos-ethyl, Omethoate, demeton-s-methyl, bentazone and azinphos-methyl) and certain nitro- aromatic compounds chlorinated (4-chloro-2nitrobenzene and 4-chloro-2-nitrotoluene…
Number of citations: 3 www.dspace.incdecoind.ro
H Wu, YL Liu, HY Wang, J Wu, P Zou - Zeitschrift für Kristallographie …, 2013 - degruyter.com
… A water solution (50 mL) of 4-chloro-2-nitrotoluene (3.44 g, 20 mmol) and hexadecyl trimethyl ammonium bromide (0.36 g, 1 mmol) was heated to 353 K, and a solution of potassium per…
Number of citations: 2 www.degruyter.com
MC Swingle, JB Gahan, EL Mayer - Journal of Economic …, 1944 - academic.oup.com
… The vapors of 2-chloro-6-nitrotoluene and of 4-chloro-2-nitrotoluene were found to be very … At 1: 5000, 2-chloro-6-nitrotoluene caused 100 per cent mortality, but 4chloro-2-nitrotoluene …
Number of citations: 2 academic.oup.com
CM Atkinson, JCE Simpson - Journal of the Chemical Society …, 1947 - pubs.rsc.org
… Grohmann (Bey., 1891, 24, 3808) prepared this acid on the small scale, apparently in high yield, by bomb-tube oxidation of 4-chloro-2-nitrotoluene with dilute nitric acid, but we were …
Number of citations: 4 pubs.rsc.org

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